3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC14641072
Molecular Formula: C8H11NOS2
Molecular Weight: 201.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NOS2 |
|---|---|
| Molecular Weight | 201.3 g/mol |
| IUPAC Name | 3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C8H11NOS2/c10-7-5-12-8(11)9(7)6-3-1-2-4-6/h6H,1-5H2 |
| Standard InChI Key | PRPQDDJNWKHCMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)N2C(=O)CSC2=S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one features a central thiazolidinone core (a five-membered ring with one nitrogen and two sulfur atoms) substituted at the 3-position with a cyclopentyl group and at the 2-position with a thioxo (S=) moiety. The molecular formula is C₈H₁₁NOS₂, derived from the thiazolidinone backbone (C₃H₅NOS) augmented by the cyclopentyl (C₅H₉) and thioxo groups.
Key Structural Features:
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Thiazolidinone core: Responsible for electronic interactions with biological targets.
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Cyclopentyl substituent: Enhances lipophilicity, influencing membrane permeability.
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Thioxo group: Participates in hydrogen bonding and π-π stacking interactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure:
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¹H NMR: Signals at δ 1.5–2.1 ppm (cyclopentyl protons) and δ 3.8–4.2 ppm (thiazolidinone ring protons).
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IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S stretch).
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves cyclocondensation reactions. A representative protocol includes:
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Reactants: Cyclopentylamine, carbon disulfide, and chloroacetyl chloride.
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Conditions: Reflux in ethanol with triethylamine as a base.
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Mechanism:
Table 1: Optimization of Synthetic Parameters
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | Ethanol | 80 | 72 |
| NaOH | Water | 100 | 58 |
| Bi(SCH₂COOH)₃ | Solvent-free | 70 | 85 |
Green Chemistry Approaches
Recent innovations emphasize sustainability:
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Ultrasound-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while maintaining an 82% yield .
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Nanocatalysts: ZnO nanoparticles improve regioselectivity and reduce byproducts .
Pharmacological Profile
Anticancer Activity
3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one demonstrates potent cytotoxicity against multiple cancer cell lines:
Table 2: In Vitro Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.54 | CDK2 inhibition |
| HepG2 (Liver) | 0.24 | Apoptosis induction |
| A549 (Lung) | 3.10 | Tyrosine kinase inhibition |
Enzyme Inhibition
The compound acts as a multi-kinase inhibitor:
Mechanism of Action
Apoptosis Induction
3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one triggers mitochondrial apoptosis by:
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Upregulating Bax/Bcl-2 ratio, promoting cytochrome c release.
Kinase Inhibition
Molecular docking studies reveal strong interactions with ATP-binding pockets of kinases:
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Hydrogen bonds: Between the thioxo group and kinase residues (e.g., Met1160 in c-Met) .
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Hydrophobic interactions: Cyclopentyl group occupies hydrophobic clefts .
Future Perspectives
Structural Optimization
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SAR Insights:
Clinical Translation Challenges
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Pharmacokinetics: Low oral bioavailability (<30%) due to high lipophilicity.
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Toxicity: Off-target effects on normal cells at >10 µM concentrations .
Emerging Applications
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